7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
947533-58-6 |
|---|---|
Molecular Formula |
C13H8BrIN2 |
Molecular Weight |
399.02 g/mol |
IUPAC Name |
7-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H |
InChI Key |
CKANVWBKQCKBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and iodination reactions. Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Major products are substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Typically performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Involves reducing agents such as lithium aluminum hydride or sodium borohydride
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused imidazole and pyridine ring structure with bromine and iodine substituents. These halogen atoms enhance its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 399.02 g/mol. The unique combination of bromine and iodine contributes to its distinct properties, making it a valuable scaffold for drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit promising anticancer properties. For instance, structural modifications of this scaffold have led to derivatives that target various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth .
- Antimicrobial Properties :
- Neurological Disorders :
-
VEGF-R2 Inhibition :
- 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine serves as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis. This inhibition can be beneficial in treating conditions characterized by abnormal blood vessel growth, such as certain cancers and diabetic complications .
Biological Studies
-
Mechanism of Action :
The compound's mechanism typically involves interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating biological pathways essential for therapeutic effects . -
Binding Affinity Studies :
Interaction studies reveal how this compound modulates enzyme functions, which is critical for understanding its therapeutic potential and side effects when used as a drug candidate .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and synthetic profiles of imidazo[1,2-a]pyridines are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 7-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine with structurally analogous compounds.
Substituent Position and Halogen Effects
Key Compounds for Comparison:
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (C14H11BrN2)
- Substituents: Bromine-free core with a methyl group at C-7 and a 4-bromophenyl group at C-2.
- Molecular Weight: 287.16 g/mol .
- Key Difference : The methyl group at C-7 enhances lipophilicity but reduces electronic polarization compared to bromine.
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine (C12H7BrN4O2) Substituents: Bromine at C-6, nitro group at C-4 of the phenyl ring. Molecular Weight: 319.11 g/mol .
- Substituents: Biphenyl side chain at C-2, methyl group at R4.
- Biological Activity: Potent acetylcholinesterase (AChE) inhibition (IC50 = 79 µM) .
- Key Difference : The biphenyl moiety enhances π-π stacking in enzyme binding, absent in the iodophenyl analog.
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridines
Research Implications and Gaps
- Pharmacological Potential: The iodophenyl group’s unique steric profile warrants evaluation in kinase or receptor-binding assays, particularly for CNS targets (e.g., GABA receptors) .
- Synthetic Challenges : Optimizing cross-coupling conditions for iodine-containing aryl halides is critical to improving yields .
- Unanswered Questions: No data exists on the compound’s solubility, toxicity, or in vivo efficacy, highlighting the need for further studies.
Biological Activity
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific activities of this compound include:
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by their structural modifications. A study examining SAR found that:
- Substituents at the 4-position significantly affect the potency against Mycobacterium tuberculosis.
- The presence of halogens (like bromine and iodine) enhances the lipophilicity and bioavailability of the compounds.
Table 1: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 7-Bromo-2-(4-iodophenyl) | TBD | Antimicrobial |
| 7f (related derivative) | 0.68 | Antikinetoplastid |
| 7e (related derivative) | 1.13 | Antikinetoplastid |
Pharmacological Studies
Recent pharmacological studies have highlighted the efficacy of this compound against various targets:
- Antikinetoplastid Activity : In a study screening several derivatives against Trypanosoma cruzi and Trypanosoma brucei species, it was found that compounds with similar structural features exhibited potent activity with IC50 values in low micromolar ranges .
- Cytotoxicity Assessment : The compound's cytotoxicity was evaluated against human lung fibroblasts and primary mouse macrophages. Results indicated low cytotoxicity with selectivity indices exceeding 50 for several derivatives .
- Antimycobacterial Activity : A focused library screening revealed that certain imidazo[1,2-a]pyridine derivatives were selective inhibitors of Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound showed promising results against multiple strains of Mycobacterium tuberculosis. The study utilized whole-cell screening to evaluate antimicrobial efficacy.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in models of neuroinflammation. While specific data on this compound was limited, related compounds demonstrated significant protective effects on neuronal cells under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
